molecular formula C21H19BrO5 B3486325 METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE

METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE

Cat. No.: B3486325
M. Wt: 431.3 g/mol
InChI Key: ZJJNWRNGMOXHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system substituted with a bromophenyl group, a methoxy group, and a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromen ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Esterification: The final step involves the esterification of the chromen derivative with acetic acid or its derivatives to form the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets. The bromophenyl group and the chromen ring system are key structural features that enable the compound to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{5-[(4-CHLOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
  • METHYL 2-{5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
  • METHYL 2-{5-[(4-METHYLPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE

Uniqueness

The uniqueness of METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE lies in the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[5-[(4-bromophenyl)methoxy]-4,7-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO5/c1-12-8-17(26-11-14-4-6-15(22)7-5-14)20-13(2)16(10-19(23)25-3)21(24)27-18(20)9-12/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJNWRNGMOXHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
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METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
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METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
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METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
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METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
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METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE

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